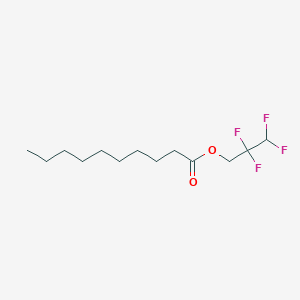

2,2,3,3-Tetrafluoropropyl decanoate

説明

Contextualization within Fluorine Chemistry and Specialty Chemicals Research

Fluorine chemistry has carved a significant niche in the development of specialty chemicals, where molecules are designed to meet specific, high-performance demands. The high fluorine content in per- and polyfluoroalkyl substances (PFAS) gives them unique properties that lead to their widespread use. nih.gov The incorporation of fluoroalkyl chains can influence properties like thermal stability, chemical resistance, and surface activity. itrcweb.org Specifically, the presence of a fluorinated segment can lead to low surface energy, hydrophobicity, and lipophobicity, making these compounds valuable in a variety of applications.

Esters, as a general class of compounds, react with acids to liberate heat, alcohols, and acids. noaa.gov The addition of fluorine to the alkyl chain modifies these properties. For instance, the functionalization of a cation with fluorinated substituents can yield materials that are insoluble in aqueous solutions. rsc.org This insolubility is a key driver for their use in applications requiring separation from water. The synthesis of fluoroalkyl esters often involves reacting a fluorinated alcohol with a carboxylic acid or its derivative, a process that itself is a subject of ongoing research to improve yields and efficiency.

Academic Significance and Identified Research Gaps Pertaining to 2,2,3,3-Tetrafluoropropyl Decanoate (B1226879)

While broad research exists on fluoroalkyl esters, specific, in-depth studies on 2,2,3,3-Tetrafluoropropyl decanoate are not widely published, indicating a potential research gap. Much of the available information is contextual, derived from studies on structurally similar compounds. For instance, research on perfluoroalkyl ester-based magnetic ionic liquids has demonstrated that fluorinated substituents can induce hydrophobicity. rsc.org However, the precise physicochemical properties of this compound, such as its boiling point, density, and refractive index, are not extensively documented in academic literature, though they are available in chemical supplier databases.

A significant area of academic inquiry for related compounds involves understanding how the degree and position of fluorination impact the molecule's properties. nih.gov For example, the acidity (pKa) of fluorinated carboxylic acids is strongly influenced by the proximity of fluorine atoms to the carboxylic headgroup. nih.gov A similar systematic study on the ester family, including this compound, could yield valuable structure-property relationships. Furthermore, the synthesis of alkyl fluorinated compounds with multiple stereogenic centers is a challenging area in synthetic chemistry, suggesting that the stereoselective synthesis of related esters could be a fruitful area of investigation. nih.gov

A patent for the preparation of 2,2,3,3-tetrafluoropropionate salts and their derivatives, including esters, highlights a process involving the reaction of tetrafluoroethylene (B6358150) with a cyanide salt in the presence of an alcohol. google.com This indicates industrial interest and a foundational method for synthesizing the tetrafluoropropyl moiety, which is a precursor to the title compound.

Scope of Current Research and Future Directions for Fluoroalkyl Decanoates

Current research in the broader field of fluoroalkyl compounds is focused on several key areas. One major driver is the development of new synthetic methodologies to create complex fluorinated molecules, including those with defined stereochemistry. nih.gov Palladium-catalyzed reactions, for example, have been developed for the one-step synthesis of fluoroalkyl-substituted butenolides, showcasing advanced synthetic strategies. acs.org

Future research directions for fluoroalkyl decanoates, including this compound, could involve:

Detailed Physicochemical Profiling: Comprehensive experimental measurement and computational modeling of key properties to fill existing data gaps. nih.gov This includes properties like viscosity, surface tension, and thermal stability, which are critical for application-oriented research.

Exploration of Novel Applications: Leveraging the unique properties of these esters in areas such as advanced lubricants, functional fluids, and as components in fluorinated polymers or surfactants. The amphiphilic nature of similar compounds suggests potential use at interfaces. itrcweb.org

Green Synthesis Routes: Developing more environmentally benign and efficient synthesis methods, potentially utilizing biocatalysis or flow chemistry to minimize waste and energy consumption.

Structure-Property Relationship Studies: Systematically modifying the length of both the fluoroalkyl and the decanoate chains to fine-tune the resulting properties for specific applications. nih.gov

The continued exploration of fluorine chemistry promises to uncover new functionalities and applications for compounds like this compound, bridging the gap between fundamental academic research and industrial innovation. nih.gov

Structure

3D Structure

特性

CAS番号 |

18770-64-4 |

|---|---|

分子式 |

C13H22F4O2 |

分子量 |

286.31 g/mol |

IUPAC名 |

2,2,3,3-tetrafluoropropyl decanoate |

InChI |

InChI=1S/C13H22F4O2/c1-2-3-4-5-6-7-8-9-11(18)19-10-13(16,17)12(14)15/h12H,2-10H2,1H3 |

InChIキー |

BDCZMQIHMJJKBF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCC(C(F)F)(F)F |

正規SMILES |

CCCCCCCCCC(=O)OCC(C(F)F)(F)F |

同義語 |

Decanoic acid 2,2,3,3-tetrafluoropropyl ester |

製品の起源 |

United States |

Synthetic Methodologies for Fluoroalkyl Esters, with Specific Reference to 2,2,3,3 Tetrafluoropropyl Decanoate

Established Esterification Routes for Fluorinated Alcohols and Decanoic Acid Derivatives

The most fundamental and well-established method for synthesizing esters is the Fischer-Speier esterification. This reaction involves the direct condensation of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the context of 2,2,3,3-tetrafluoropropyl decanoate (B1226879), this would involve the reaction of decanoic acid with 2,2,3,3-tetrafluoropropanol.

Direct Esterification: The reaction is typically carried out by refluxing the carboxylic acid and the alcohol with a catalyst like concentrated sulfuric acid. ausetute.com.au The equilibrium nature of this reaction often requires the removal of water to drive the reaction towards the product side. The presence of the electron-withdrawing fluorine atoms on the propanol (B110389) can decrease the nucleophilicity of the hydroxyl group, potentially slowing down the reaction rate compared to non-fluorinated analogs.

To overcome the potential for slow reaction rates and equilibrium limitations, more reactive derivatives of decanoic acid can be employed. These include:

Acyl Halides: Decanoyl chloride, the acid chloride of decanoic acid, is highly reactive towards alcohols. The reaction with 2,2,3,3-tetrafluoropropanol would proceed rapidly, often at room temperature, to form the ester and hydrogen chloride. The latter is typically neutralized with a non-nucleophilic base.

Acid Anhydrides: Decanoic anhydride (B1165640) can also be used to acylate 2,2,3,3-tetrafluoropropanol. This reaction is generally slower than using the acyl chloride but avoids the generation of corrosive HCl gas. The reaction produces a molecule of decanoic acid as a byproduct.

These established routes provide reliable, albeit sometimes harsh, conditions for the synthesis of fluoroalkyl esters.

Advanced Catalytic Systems and Their Impact on Fluoroalkyl Ester Synthesis Efficiency

Modern synthetic chemistry has seen the development of more sophisticated catalytic systems that offer higher efficiency, selectivity, and milder reaction conditions. While direct catalytic synthesis of 2,2,3,3-tetrafluoropropyl decanoate is not extensively documented, principles from related fluoroorganic syntheses can be applied.

Palladium-catalyzed reactions, for example, have been developed for the synthesis of fluoroalkylated molecules. acs.org While a specific application to simple ester synthesis from a fluoroalcohol and a carboxylic acid is not common, the versatility of palladium catalysis in forming C-O bonds is well-known.

More relevant are advancements in catalysis for esterification itself. For instance, the use of isothiourea catalysts has been shown to be highly efficient for the enantioselective fluorination of carboxylic acids, highlighting the development of specialized organocatalysts in fluorine chemistry. organic-chemistry.org Such catalysts could potentially be adapted for the esterification of fluorinated alcohols.

The development of novel catalytic systems is crucial for improving the efficiency of fluoroalkyl ester synthesis. The table below summarizes some catalytic approaches that could be relevant.

| Catalyst Type | Potential Application to Fluoroalkyl Ester Synthesis | Advantages |

| Lewis Acids | Activation of the carboxylic acid or its derivative towards nucleophilic attack by the fluorinated alcohol. | Can be milder than strong Brønsted acids and offer different selectivity. |

| Organocatalysts | Covalent catalysis, for example, via activation of the carboxylic acid by forming a highly reactive intermediate. | Can offer high selectivity and avoid metal contamination. |

| Enzymes (Lipases) | Biocatalytic esterification under mild conditions. | High selectivity, environmentally benign. |

Principles of Green Chemistry in the Development of this compound Synthetic Pathways

Green chemistry principles are increasingly important in the design of synthetic routes. For the synthesis of this compound, several green approaches can be considered.

One significant area is the use of alternative reaction media. Fluorous chemistry, which utilizes highly fluorinated solvents, offers a "green" advantage in that the fluorous phase containing the catalyst can be easily separated from the product in an organic or aqueous phase, allowing for catalyst recycling. tcichemicals.com This is particularly relevant for the synthesis of fluorinated compounds.

Another green approach is the use of biocatalysis. Lipases have been successfully used for the synthesis of various esters, including those from biomass-derived furfuryl alcohol. rsc.org A lipase-catalyzed synthesis of this compound from decanoic acid and 2,2,3,3-tetrafluoropropanol would proceed under mild, solvent-free or green solvent conditions, representing a significant improvement in sustainability.

The use of two-phase systems, such as fluoroalcohol-water systems, can also offer green benefits by facilitating product separation and potentially enhancing reaction rates. rsc.org

Key Green Chemistry Principles Applied to Fluoroalkyl Ester Synthesis:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. The use of acyl halides, for example, has lower atom economy than direct esterification.

Use of Renewable Feedstocks: While not directly applicable to this compound, the principle encourages the use of starting materials from renewable sources.

Catalysis: The use of catalytic (as opposed to stoichiometric) reagents is a cornerstone of green chemistry.

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents.

Strategies for the Purification and Isolation of High-Purity Fluoroalkyl Decanoates for Research Applications

The isolation and purification of the target ester from the reaction mixture is a critical step to obtain a product of high purity suitable for research applications. The choice of purification method depends on the physical properties of the ester and the impurities present.

A common initial step is a workup procedure to remove the catalyst and any unreacted starting materials. For esterifications using an acid catalyst, this often involves neutralizing the mixture with a weak base, such as an aqueous sodium bicarbonate solution. google.com The organic layer containing the ester can then be separated from the aqueous layer using a separating funnel. ausetute.com.au

Common Purification Techniques:

Distillation: If the fluoroalkyl ester has a significantly different boiling point from the starting materials and byproducts, distillation is an effective purification method. ausetute.com.au Given the likely volatility of this compound, vacuum distillation may be necessary to prevent decomposition at high temperatures.

Column Chromatography: For complex mixtures or when high purity is essential, column chromatography on a solid support like silica (B1680970) gel is a powerful technique. researchgate.net The choice of eluent (solvent system) is critical to achieve good separation.

Washing and Extraction: Multiple washes with water or brine can help remove water-soluble impurities.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Purification Method | Principle | Applicability to this compound |

| Distillation | Separation based on differences in boiling points. | Likely effective, potentially under vacuum. |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Useful for initial workup to remove water-soluble impurities. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Effective for achieving high purity, especially for removing structurally similar impurities. |

Mechanistic Investigations into Reactions Involving Fluoroalkyl Esters

Elucidation of Mechanistic Pathways in Ester Formation Reactions Utilizing Fluorinated Alcohol Precursors

The synthesis of 2,2,3,3-Tetrafluoropropyl decanoate (B1226879) is most commonly achieved through the Fischer-Speier esterification of decanoic acid with 2,2,3,3-tetrafluoropropanol. This acid-catalyzed reaction follows a well-established nucleophilic acyl substitution mechanism. organic-chemistry.orgmasterorganicchemistry.com

The generally accepted mechanism for the Fischer esterification involves the following key steps organic-chemistry.orgmasterorganicchemistry.com:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of decanoic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Fluorinated Alcohol: The lone pair of electrons on the oxygen atom of 2,2,3,3-tetrafluoropropanol attacks the now highly electrophilic carbonyl carbon of the protonated decanoic acid. This step results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the former carboxylic acid. This proton transfer is a rapid and reversible process.

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen by a base (such as water or the conjugate base of the acid catalyst) to yield the final ester product, 2,2,3,3-Tetrafluoropropyl decanoate, and regenerate the acid catalyst.

The equilibrium nature of the Fischer esterification means that the reaction can be driven to completion by removing water as it is formed, often through azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com The presence of the electron-withdrawing fluorine atoms in the alcohol can influence the reaction kinetics, though the fundamental mechanistic pathway remains the same.

Table 1: Key Steps in the Fischer Esterification for the Synthesis of this compound

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of decanoic acid. |

| 2 | Nucleophilic attack by 2,2,3,3-tetrafluoropropanol. |

| 3 | Proton transfer within the tetrahedral intermediate. |

| 4 | Elimination of a water molecule. |

| 5 | Deprotonation to form the final ester and regenerate the catalyst. |

Studies on the Degradation Pathways and Stability Mechanisms of this compound under Controlled Conditions

While specific studies on the degradation of this compound are limited, insights can be drawn from the behavior of its precursor, 2,2,3,3-tetrafluoropropanol (TFP), and the general principles of ester hydrolysis.

The primary degradation pathway for esters is hydrolysis, which can be catalyzed by either acid or base. In base-promoted hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This is generally a more rapid process than acid-catalyzed hydrolysis. The stability of fluorinated esters towards hydrolysis can be influenced by the electronic effects of the fluorine atoms. The electron-withdrawing nature of the fluoroalkyl group can make the carbonyl carbon more electrophilic and thus potentially more susceptible to nucleophilic attack.

A study on the decomposition of aqueous 2,2,3,3-tetrafluoropropanol (TFP) using UV/Ozone processes revealed that TFP degradation is favored under alkaline conditions. bohrium.com This suggests that the corresponding ester, this compound, would also be more susceptible to degradation under alkaline conditions due to base-promoted hydrolysis. The study on TFP also showed that photolysis by 254nm UV alone or ozonation alone had little effect on its decomposition, indicating a degree of stability under these specific conditions. bohrium.com

Table 2: Factors Influencing the Degradation of this compound

| Condition | Expected Effect on Degradation | Rationale |

| Alkaline pH | Increased Degradation | Favors base-promoted hydrolysis of the ester linkage. bohrium.com |

| Acidic pH | Increased Degradation | Catalyzes the hydrolysis of the ester linkage, though typically slower than base-promoted. |

| UV Irradiation (254nm) | Minimal Degradation | The precursor alcohol shows resistance to direct photolysis at this wavelength. bohrium.com |

| Ozonation | Minimal Degradation | The precursor alcohol shows resistance to direct ozonation. bohrium.com |

It is important to note that these are expected degradation pathways based on the chemistry of the functional groups and the behavior of the precursor alcohol. Detailed experimental studies on this compound are necessary to confirm these pathways and determine the precise kinetics and products of degradation under various conditions.

Exploration of Photochemical and Thermal Reaction Mechanisms Characteristic of Fluoroalkyl Ester Structures

Photochemical Mechanisms:

The photochemical behavior of fluorinated compounds is often dictated by the strength of the carbon-fluorine bond and the presence of other chromophores in the molecule. In the case of this compound, the ester carbonyl group can absorb UV radiation, potentially leading to photochemical reactions. However, studies on the precursor alcohol, 2,2,3,3-tetrafluoropropanol, showed it to be relatively stable to UV irradiation at 254 nm. bohrium.com This suggests that the tetrafluoropropyl moiety itself may not be the primary site of photochemical activity.

When photochemical reactions do occur in fluoroalkyl compounds, they can proceed through radical mechanisms. For instance, irradiation can lead to the homolytic cleavage of C-C or C-H bonds, generating radical intermediates that can then undergo further reactions.

Thermal Mechanisms:

The thermal decomposition of fluorinated esters can proceed through various pathways, depending on the structure of the molecule and the reaction conditions. One common pathway for esters is elimination, leading to the formation of an alkene and a carboxylic acid. In the case of this compound, a potential thermal decomposition pathway could involve the elimination of decanoic acid to form a fluorinated alkene.

Studies on the thermal decomposition of related tetrafluoropropenes have shown that they can undergo HF elimination at high temperatures. documentsdelivered.comnih.gov For example, 2,3,3,3-tetrafluoropropene (B1223342) was found to decompose predominantly via 1,2-HF elimination. documentsdelivered.comnih.gov While this is a different class of compound, it highlights the potential for C-F bond cleavage and subsequent elimination reactions in fluorinated molecules at elevated temperatures.

The thermal stability of this compound is expected to be significant under normal conditions due to the high strength of the C-F bonds. However, at sufficiently high temperatures, decomposition is likely to occur, potentially through a combination of ester pyrolysis and C-F bond cleavage mechanisms.

Analysis of Nucleophilic and Electrophilic Reactivity Profiles for Fluoroalkyl Esters within Complex Chemical Environments

The reactivity of this compound is largely dictated by the ester functional group and the influence of the electron-withdrawing tetrafluoroalkyl chain.

Nucleophilic Reactivity:

The primary site for nucleophilic attack on an ester is the electrophilic carbonyl carbon. The electron-withdrawing effect of the fluorine atoms in the 2,2,3,3-tetrafluoropropyl group is expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated analogue. This enhanced electrophilicity can lead to faster rates of reaction with nucleophiles such as hydroxide ions (in hydrolysis), amines (in aminolysis), and organometallic reagents.

The general mechanism for nucleophilic acyl substitution at the ester carbonyl involves the addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the alkoxide leaving group (in this case, the 2,2,3,3-tetrafluoropropoxide ion). The stability of the leaving group is a key factor in determining the rate of the reaction. The electron-withdrawing fluorine atoms will stabilize the negative charge on the departing alkoxide, making it a better leaving group and thus facilitating the nucleophilic substitution reaction.

Electrophilic Reactivity:

The opportunities for electrophilic attack on this compound are more limited. The molecule does not possess any particularly electron-rich centers that would be highly susceptible to electrophilic attack. The lone pairs of electrons on the oxygen atoms could potentially be protonated by strong acids, as seen in the mechanism of acid-catalyzed hydrolysis. However, significant electrophilic reactions at other sites are not expected under typical conditions.

The presence of the fluorine atoms significantly reduces the likelihood of electrophilic attack on the alkyl chain. The C-F bond is highly polarized towards the fluorine atom, and the carbon atoms are electron-deficient, making them unattractive targets for electrophiles.

Table 3: Predicted Reactivity of this compound

| Reaction Type | Reactivity | Key Influencing Factor |

| Nucleophilic Acyl Substitution | Enhanced | Electron-withdrawing effect of the tetrafluoroalkyl group increases the electrophilicity of the carbonyl carbon and stabilizes the leaving group. |

| Electrophilic Attack | Limited | Lack of electron-rich centers; electron-deficient nature of the fluorinated alkyl chain. |

Theoretical and Computational Chemistry Approaches in Fluoroalkyl Esters Research

Quantum Chemical Studies on the Molecular Structure and Electronic Properties of 2,2,3,3-Tetrafluoropropyl Decanoate (B1226879)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the molecular and electronic properties of individual molecules. For 2,2,3,3-Tetrafluoropropyl decanoate, these methods can predict its three-dimensional structure, the distribution of electron density, and its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Detailed research findings from quantum chemical studies on analogous molecules reveal significant insights. nih.gov The geometry of the ester is optimized to find the most stable conformation, considering the bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine atoms on the propyl chain induces a significant partial negative charge on the fluorine and carbon atoms of the fluoroalkyl group, while the carbonyl carbon of the ester group carries a partial positive charge. This charge distribution is critical in determining the molecule's polarity and its interaction with other polar molecules.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is typically localized on the decanoate portion, specifically the oxygen atoms of the ester group, while the LUMO is often centered on the carbonyl group and the adjacent fluoroalkyl chain.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar fluoroalkyl esters.

Application of Molecular Dynamics Simulations to Understand Intermolecular Interactions in Fluoroalkyl Ester Systems

While quantum chemistry focuses on single molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. nih.gov This technique allows for the investigation of intermolecular forces, solvent effects, and the collective properties of fluoroalkyl esters in condensed phases. nih.gov

In a simulation of this compound, either in its pure liquid form or in a solution, the trajectories of individual atoms and molecules are calculated based on a force field that describes the potential energy of the system. These simulations can reveal how the molecules arrange themselves and interact with each other. Key interactions include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding if protic solvents are present. The fluorinated part of the ester is known to be both hydrophobic and lipophobic, leading to complex self-assembly and interfacial behavior.

MD simulations can provide quantitative data on various properties, such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. nih.gov This can elucidate the local structure and packing of the ester molecules. Furthermore, transport properties like diffusion coefficients and viscosity can be calculated, offering a complete picture of the substance's physical behavior at a macroscopic level, derived from its microscopic interactions. Such simulations are crucial for understanding how these esters behave as lubricants, solvents, or surfactants.

Table 2: Intermolecular Interaction Energies from MD Simulations (Illustrative)

| Interaction Type | Energy (kJ/mol) | Description |

| Van der Waals | -45.2 | Dominant attractive force, primarily from the alkyl chain. |

| Electrostatic | -15.8 | Arises from dipole-dipole interactions of the ester and fluoroalkyl groups. |

| Total Potential Energy | -61.0 | The sum of all intermolecular interactions, indicating cohesive energy. |

Note: The values are hypothetical and serve to illustrate the type of data obtained from MD simulations of organic liquids.

Computational Design and Prediction of Reactivity and Interactions of Fluoroalkyl Esters in Diverse Environments

Computational chemistry is instrumental in predicting the reactivity of fluoroalkyl esters, such as their susceptibility to hydrolysis or thermal degradation. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of this application. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. acs.orgfigshare.com

For fluoroalkyl esters, QSAR models have been developed to predict their hydrolysis rates under different pH conditions. acs.orgresearchgate.net These models use molecular descriptors calculated from the chemical structure, such as electronic properties (e.g., partial charges), steric parameters, and hydrophobicity (logP), to predict the rate constant of the hydrolysis reaction. The strong electron-withdrawing effect of the fluoroalkyl group makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, a feature that can be quantified and used in predictive models.

Computational studies on the thermal degradation of related perfluorinated compounds suggest that the initial steps involve the cleavage of C-C bonds. nih.govnsf.gov The resulting radicals can then undergo further reactions. The bond dissociation energies for various bonds within the this compound molecule can be calculated using quantum chemical methods to identify the weakest bond and predict the initial fragmentation pathway upon heating. This is vital for assessing the environmental fate and persistence of these compounds.

Integration of Machine Learning Techniques for Predictive Modeling in Fluoroalkyl Ester Research

In the context of fluoroalkyl esters, ML models can be trained to predict a wide range of endpoints, including toxicity, bioaccumulation potential, and environmental persistence. nih.govacs.orgosti.gov For instance, a model could be developed using a dataset of various PFAS compounds with known toxicological data. nih.govnih.gov The model would learn the relationship between molecular features (descriptors) and toxicity. This trained model could then be used to predict the potential toxicity of this compound, even in the absence of experimental data for this specific compound.

Applications and Performance Within Advanced Materials Science Research

Investigation of Fluoroalkyl Esters as Monomers or Components in Polymer Synthesis and Modification

Fluoroalkyl esters are valuable components in polymer science, used either as monomers for creating fluorinated polymers or as additives to modify the properties of existing polymer systems. The incorporation of the 2,2,3,3-tetrafluoropropyl moiety is a key strategy for imparting desirable surface properties and chemical stability.

Research on the Synthesis and Characterization of Fluorinated Polyacrylates and Polymethacrylates Utilizing Similar Fluorinated Moieties

While 2,2,3,3-Tetrafluoropropyl decanoate (B1226879) itself is not a monomer, its structural cousins, 2,2,3,3-Tetrafluoropropyl acrylate (B77674) (TFPA) and 2,2,3,3-Tetrafluoropropyl methacrylate (B99206) (TFPMA), are widely used in the synthesis of fluorinated polyacrylates and polymethacrylates. These monomers are typically polymerized via free-radical polymerization techniques to create polymers with pendant tetrafluoropropyl ester groups. researchgate.net

Research has focused on synthesizing these polymers and characterizing their unique properties. For instance, poly(2,2,3,3-tetrafluoropropyl methacrylate) is a solid material with a glass transition temperature (Tg) of approximately 68 °C. sigmaaldrich.com The fluorine atoms in the side chains are responsible for the polymer's low surface energy, high chemical resistance, and hydrophobicity. Studies involving the copolymerization of TFPA with other monomers, such as styrene, have been conducted to create materials that balance fluoropolymer properties with the processability of conventional polymers. chemicalbook.com These copolymers exhibit improved chemical resistance and stability in harsh environments.

Characterization of these polymers involves a suite of analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the polymer structure, while thermogravimetric analysis (TGA) shows thermal stability often up to around 390°C. researchgate.net Differential scanning calorimetry (DSC) is employed to determine thermal transitions like the glass transition temperature. sigmaaldrich.com

Table 1: Properties of Polymers with 2,2,3,3-Tetrafluoropropyl Moieties

| Property | Poly(2,2,3,3-tetrafluoropropyl methacrylate) | Poly(2,2,3,3-tetrafluoropropyl acrylate) |

|---|---|---|

| Physical Form | Solid sigmaaldrich.com | Forms brittle films by solution casting researchgate.net |

| Glass Transition Temp. (Tg) | 68 °C sigmaaldrich.com | 50 to 104 °C (for various polyacrylates) researchgate.net |

| Refractive Index (n20/D) | 1.417 sigmaaldrich.com | 1.365 (for monomer) chemicalbook.com |

| Solubility | Soluble in THF, DMSO, NMP, Methylene Chloride sigmaaldrich.com | Soluble in common organic solvents |

| Thermal Stability (TGA) | Stable up to high temperatures | Stable up to 391°C in nitrogen researchgate.net |

Strategies for the Integration of 2,2,3,3-Tetrafluoropropyl Decanoate in Novel Hybrid Material Systems

This compound can be integrated as a functional additive into hybrid materials to modify their bulk and surface properties. Unlike its acrylate counterparts used for polymerization, the decanoate ester is typically blended with a host matrix, such as a polymer, resin, or sol-gel system.

One key strategy involves using the fluoroalkyl ester as a specialty plasticizer or processing aid in polymer composites. Its function is to improve the processability of the material without significantly compromising the final properties. In other applications, it can act as a surface-modifying additive. During material processing, the fluorinated component tends to migrate to the surface, creating a low-energy, repellent interface. This is a common strategy in creating self-lubricating or anti-fouling composites.

Hybrid systems can also be formed through sol-gel processes, where this compound could be incorporated into an inorganic network (e.g., silica). researchgate.net The ester would be physically entrapped within the inorganic matrix, and its fluorinated chains would orient at the material's surface, imparting hydrophobicity and oleophobicity to the resulting hybrid material. Research into fluoroalkyl-acrylate-modified polysiloxane nanocomposites, for example, has shown that integrating fluorinated components with silica (B1680970) particles can create stable, superhydrophobic surfaces. mdpi.com

Academic Studies on Surface Science and Interfacial Phenomena Involving Fluoroalkyl Decanoate Films

The surface science of fluoroalkyl decanoate films is centered on understanding how these molecules arrange themselves at interfaces and how this arrangement dictates surface properties. When a thin film of a substance like this compound is applied to a substrate, the molecules orient to minimize interfacial energy. The -CF2-CHF2 groups, having very low polarizability, are driven to the air-solid interface, creating a surface with low free energy.

A primary tool for studying these surfaces is contact angle goniometry. nih.gov The contact angle of a liquid droplet (e.g., water or oil) on the surface is a measure of its wettability. nih.govncsu.edu Surfaces coated with fluoroalkyl esters exhibit high contact angles for both water (hydrophobicity) and oils (oleophobicity). Research on similar fluoropolymer surfaces shows that the advancing contact angle of water can exceed 110°. cytonix.comresearchgate.net

Studies also investigate contact angle hysteresis, which is the difference between the advancing and receding contact angles. nih.gov Low hysteresis is desirable for applications requiring self-cleaning or liquid-repellency, as it allows droplets to roll off easily. The molecular configuration of the fluoropolymer chains plays a significant role; flexible chains can lead to higher hysteresis compared to stiff, ordered chains. nih.gov

Development and Characterization of Advanced Coatings and Surface Modification Strategies Using Fluoroalkyl Esters

The principles of surface science are directly applied to the development of advanced coatings. Fluoroalkyl esters like this compound are key ingredients in formulations for creating water- and oil-repellent surfaces. google.comgminsights.com These coatings are sought after for applications ranging from anti-fouling surfaces and stain-resistant textiles to protective layers on electronics and optics. cytonix.comgminsights.com

One strategy involves dissolving a fluoroacrylic polymer in a solvent, which is then applied to a surface by dipping, spraying, or spinning. cytonix.com As the solvent evaporates, a thin, transparent film is left behind. This film, often only nanometers to micrometers thick, is chemically bonded or strongly adsorbed to the substrate, providing a durable, low-energy surface. sinosil.com

Characterization of these coatings is crucial for evaluating their performance. Key performance metrics include:

Contact Angle: High contact angles for water and oil indicate good repellency. cytonix.com

Sliding Angle: A low sliding angle means droplets roll off easily, which is important for self-cleaning applications.

Durability: The coating's resistance to abrasion, UV radiation, and chemical exposure is tested to ensure longevity. gminsights.comsinosil.com

Recent advancements include the development of coatings that can be applied from aqueous solutions to minimize the use of environmentally harmful fluorinated solvents. nih.gov This involves creating copolymers with both a hydrophobic fluorinated part and a water-soluble part that can be cleaved away after application, for instance, by UV light. nih.gov

Table 2: Typical Performance of Fluoroalkyl Ester-Based Coatings

| Parameter | Typical Value | Significance |

|---|---|---|

| Contact Angle to Water | > 110° cytonix.com | High Hydrophobicity |

| Contact Angle to Mineral Oil | > 65° cytonix.com | High Oleophobicity |

| Oleophobicity Grade | > 6 cytonix.com | Repels a wide range of oils |

| Film Thickness | Nanometers to Micrometers | Minimal impact on substrate appearance |

| Curing Method | Air dry or low-temperature bake cytonix.com | Ease of application |

Exploration of Fluoroalkyl Esters in Functional Fluids and Lubricants within an Engineering and Materials Context

In the realm of functional fluids and lubricants, fluoroalkyl esters are explored for high-performance applications where conventional hydrocarbon or silicone-based fluids fail. Their primary advantages are high thermal stability, chemical inertness, and low flammability. mdpi.comgoogle.com

As lubricants, these esters can function effectively in extreme temperature environments. researchgate.net The strong carbon-fluorine bonds resist thermal degradation, while the ester group provides lubricity and metal adhesion. They are particularly valuable in applications where contact with reactive chemicals or oxygen is expected, as they are less prone to oxidation than traditional lubricants. mdpi.com

The viscosity of these fluids is a critical parameter. Research on related fluorinated fluids shows that viscosity can be tailored by altering the length of both the alkyl and fluoroalkyl chains. nist.govresearchgate.net In some cases, fluoroalkyl esters are used as additives to other base oils, such as polyol esters (POEs), to enhance their properties or to improve miscibility with new-generation refrigerants in HVAC systems. google.com The ongoing phase-out of certain per- and polyfluoroalkyl substances (PFAS) has also spurred research into new formulations, including advanced fluorinated esters, that offer high performance with a more favorable environmental profile. fuelsandlubes.com

Future Research Directions and Emerging Paradigms in 2,2,3,3 Tetrafluoropropyl Decanoate and Fluoroalkyl Ester Research

Development of Novel Synthetic Pathways with Enhanced Selectivity and Environmental Sustainability

The synthesis of fluoroalkyl esters is undergoing a paradigm shift, with a strong emphasis on developing methods that are not only efficient but also environmentally benign. Traditional fluorination methods often rely on harsh reagents and produce significant waste, prompting the exploration of greener alternatives.

One of the most promising avenues is the use of biocatalysis . Enzymes, such as lipases, have shown potential in the synthesis of fluorinated polyesters from activated diesters and fluorinated diols. researchgate.net For instance, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been effectively used to produce these polymers. researchgate.net Future research will likely focus on expanding the enzymatic toolkit to create a wider variety of fluoroalkyl esters with high selectivity and under mild reaction conditions. This includes the development of engineered enzymes tailored for specific fluorinated substrates.

Another key area is the development of novel catalytic systems that offer greater control over the esterification process. For example, metal-organic frameworks (MOFs) like UiO-66-NH₂ are being explored as heterogeneous catalysts for the esterification of fluorinated carboxylic acids. rsc.org These catalysts offer the advantages of easy separation and reusability, contributing to more sustainable processes. Research in this area will likely focus on designing MOFs with optimized pore sizes and active sites for specific fluoroalkanol and carboxylic acid pairings.

Furthermore, the principles of green chemistry are being increasingly integrated into fluoroalkyl ester synthesis. This includes the use of safer fluorinating agents, solvent-free reaction conditions, and continuous flow processes. dtic.mil For instance, the use of sulfuryl fluoride (B91410) as a dehydrating agent in esterification reactions represents a move away from more hazardous chemicals. miamioh.edu The development of continuous flow reactors for ester synthesis not only improves safety and efficiency but also allows for easier scalability. dtic.mil

Future synthetic strategies will also likely involve light-driven reactions . Photoredox catalysis, for example, has emerged as a powerful tool for forming carbon-fluorine bonds under mild conditions and could be adapted for the synthesis of novel fluoroalkyl ester structures. acs.org

Advanced Mechanistic Insights through In Situ and Operando Spectroscopic Techniques for Fluoroalkyl Esters

A deeper understanding of the reaction mechanisms governing the formation of fluoroalkyl esters is crucial for optimizing existing synthetic methods and designing new ones. The use of advanced spectroscopic techniques that can monitor reactions in real-time is becoming increasingly important.

Operando spectroscopy , which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, is a particularly powerful tool. mdpi.comprinceton.edu Techniques such as operando Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the intermediates and transition states involved in esterification reactions catalyzed by solid catalysts like MOFs or zeolites. acs.org This allows researchers to directly correlate the structural changes in the catalyst with its performance, leading to the rational design of more efficient catalysts.

In situ nuclear magnetic resonance (NMR) spectroscopy is another valuable technique for gaining mechanistic insights. researchgate.net By monitoring the reaction mixture directly in the NMR tube, researchers can track the consumption of reactants and the formation of products and intermediates over time. This can provide detailed kinetic data and help to elucidate complex reaction pathways. For example, in situ NMR has been used to study the kinetics of fluorination reactions, providing valuable information about the factors that influence reaction rates and stereoselectivity.

Computational studies , particularly density functional theory (DFT) calculations, are also playing an increasingly important role in understanding reaction mechanisms. rsc.org DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. When combined with experimental data from operando and in situ spectroscopy, computational modeling can provide a comprehensive picture of the reaction mechanism at the molecular level.

Future research in this area will likely involve the development and application of more sophisticated multi-technique approaches, combining, for example, operando spectroscopy with mass spectrometry and computational modeling to gain unprecedented insights into the complex processes involved in fluoroalkyl ester synthesis.

Integration of High-Throughput Screening and Combinatorial Chemistry in Fluoroalkyl Ester Discovery

The discovery of novel fluoroalkyl esters with specific, desirable properties can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the chances of identifying lead candidates for various applications. researchgate.netacs.org

Combinatorial chemistry enables the systematic creation of large and diverse libraries of molecules from a set of building blocks. researchgate.net In the context of fluoroalkyl esters, this would involve reacting a variety of fluoroalkanols with a range of carboxylic acids in a parallel or split-and-mix fashion. This can be facilitated by automated synthesis platforms that can perform a large number of reactions in a short amount of time. dtic.milresearchgate.net

Once these libraries are synthesized, high-throughput screening methods can be used to rapidly assess their properties. For example, fluorescent probes can be used to screen for compounds with specific biological activities or material properties. researchgate.netnih.gov The use of 19F NMR is particularly advantageous for screening fluorinated compound libraries due to the high sensitivity and large chemical shift dispersion of the 19F nucleus, which allows for the unambiguous identification of individual compounds in a mixture. mdpi.comacs.org

The integration of automated synthesis, HTS, and data analysis, often powered by artificial intelligence, is creating a new paradigm in materials discovery. researchgate.netacs.org This approach can be applied to the discovery of novel fluoroalkyl esters with tailored properties, such as specific liquid crystal phases, enhanced thermal stability, or unique solubility characteristics.

Future developments in this area will likely focus on the creation of more sophisticated screening assays that can evaluate a wider range of properties, as well as the development of more efficient and versatile automated synthesis platforms. The use of microfluidic devices for both synthesis and screening is also a promising area of research.

Deepened Understanding of Structure-Function Relationships and Their Exploitation in Novel Material Applications

A fundamental goal of fluoroalkyl ester research is to understand how the molecular structure of these compounds dictates their macroscopic properties and to leverage this knowledge to design new materials with advanced functionalities. The introduction of fluorine atoms into an ester molecule can have a profound impact on its physical and chemical properties, including its polarity, thermal stability, and surface energy. researchgate.net

Systematic studies that vary the length and branching of both the fluoroalkyl and the carboxylate chains, as well as the position and number of fluorine atoms, are crucial for establishing clear structure-property relationships . For example, the presence of fluorine atoms near the ester carbonyl group can affect its vibrational frequency, which can be probed by infrared spectroscopy. Similarly, the hydrolysis rates of fluorinated esters are highly dependent on the position of the fluorine atoms relative to the ester linkage. researchgate.net

This fundamental understanding can then be used to design novel materials with tailored properties. For instance, the unique properties of fluoroalkyl esters make them attractive candidates for use as:

Functional fluids: Their high thermal stability and low flammability make them suitable for use as lubricants, hydraulic fluids, and heat transfer fluids in demanding applications. acs.org

Polymers and coatings: Fluorinated acrylate (B77674) and methacrylate (B99206) esters can be polymerized to create materials with low surface energy, leading to applications in hydrophobic and oleophobic coatings, and low-friction surfaces. nih.govacs.org

Liquid crystals: The rigid and polar nature of some fluoroalkyl esters makes them promising candidates for use in liquid crystal displays and other optoelectronic devices.

Pharmaceuticals and agrochemicals: The incorporation of fluoroalkyl groups can significantly alter the biological activity of a molecule, and fluoroalkyl esters are being explored as potential drug candidates and active ingredients in pesticides. princeton.edu

Future research will focus on exploring the vast chemical space of fluoroalkyl esters to discover new materials with unprecedented properties. This will involve a close collaboration between synthetic chemists, materials scientists, and computational modelers to design, synthesize, and characterize new generations of high-performance fluorinated materials.

Q & A

Basic: What are the recommended methods for synthesizing TFPMA?

TFPMA is synthesized via esterification of 2-methylacrylic acid with 2,2,3,3-tetrafluoropropanol. The reaction typically employs acid catalysts (e.g., sulfuric acid) under controlled temperature conditions. Post-synthesis purification involves distillation to achieve ≥99.0% purity, with moisture content maintained below 0.25% to prevent premature polymerization .

Basic: What key physical properties of TFPMA are critical for experimental design?

Critical properties include:

- Density : 1.25 g/mL at 25°C

- Boiling Point : 124°C (lit.)

- Refractive Index :

- Flash Point : 50°C (closed cup)

- Purity : ≥99.0% (GC/HPLC) with impurities ≤0.3%

These parameters guide solvent selection, reaction kinetics, and storage protocols (e.g., airtight containers in cool, ventilated areas) .

Basic: What safety protocols are essential when handling TFPMA?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination.

- Transport Classification : UN3272 (flammable liquid, Category 3), requiring III packaging for air/sea transport .

Advanced: How can RAFT polymerization optimize TFPMA-based polymer synthesis?

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization using 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) or 4-cyano-4-[(dodecylsulfanyl-thiocarbonyl)sulfanyl]pentanoic acid (CDTPA) enables precise control over molecular weight (MW) and polydispersity (PDI). Key findings:

- Linear increase in MW with conversion (up to 90% monomer conversion).

- PDI reduction to <1.2 with CDTPA due to efficient chain transfer ().

- MALDI-TOF/MS confirms thiocarbonylthio end-groups, validating RAFT mechanism .

Advanced: What analytical methods characterize TFPMA polymers?

- Gel Permeation Chromatography (GPC) : Measures MW distribution and PDI. Calibrate with polystyrene standards in THF.

- MALDI-TOF/MS : Identifies end-group functionality and verifies RAFT agent incorporation.

- NMR Spectroscopy : Confirms monomer conversion and copolymer composition (e.g., block ratios in amphiphilic systems) .

Advanced: How do chain transfer agents (CTAs) influence TFPMA polymerization kinetics?

CTAs like CPDT and CDTPA modulate kinetics by:

- Extending polymerization duration (reduced radical concentration).

- Lowering (propagation rate constant) while maintaining high chain-end fidelity.

- CDTPA outperforms CPDT in PDI control ( vs. 1.8) due to enhanced solubility in TFPMA .

Advanced: What strategies enable amphiphilic block copolymer synthesis with TFPMA?

- Hydrophobic Block : Polymerize TFPMA first using RAFT.

- Hydrophilic Block : Introduce monomers like acrylic acid or glycidyl methacrylate in a sequential feed.

- Post-Polymerization Modification : Epoxide rings in glycidyl methacrylate blocks allow further functionalization (e.g., quaternization for antimicrobial activity) .

Basic: How are impurities in TFPMA quantified, and what thresholds apply?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。